molecular formula C10H14N2O3S B1598063 2-(Morpholin-4-ylsulfonyl)aniline CAS No. 208643-03-2

2-(Morpholin-4-ylsulfonyl)aniline

Cat. No. B1598063
CAS RN: 208643-03-2
M. Wt: 242.3 g/mol
InChI Key: WLPZGLWVUUJJTB-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylsulfonyl)aniline is a chemical compound that has gained a lot of attention in recent years due to its properties and potential applications in various fields. It has the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol .


Synthesis Analysis

The synthesis of 2-(Morpholin-4-ylsulfonyl)aniline involves several steps. The starting key materials 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline were prepared accordingly as the reported method, and were converted to the corresponding chloroacetamide derivatives in excellent yields (92–95%) by reaction with chloroacetyl chloride in DMF at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Morpholin-4-ylsulfonyl)aniline consists of a morpholine ring attached to a sulfonyl group, which is further connected to an aniline group .

Scientific Research Applications

Inhibition of Src Kinase Activity

Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles, leading to potent inhibitors of Src kinase activity. They found that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group significantly increased the inhibition of both Src kinase activity and Src-mediated cell proliferation, suggesting potential applications in cancer research Boschelli et al., Journal of Medicinal Chemistry.

Metal Complexation

Venkappayya and Brown (1974) investigated metal halide complexes of morpholine-4-thiocarbonic acid anilide, preparing and characterizing complexes with cobalt(II), zinc(II), cadmium(II), and mercury(II). These findings could have implications for the development of new materials and catalysts Venkappayya & Brown, Journal of Inorganic and Nuclear Chemistry.

Antimicrobial Activity

Subhash and Bhaskar (2020) designed and synthesized a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives, evaluating their in vitro antimicrobial activity. Some derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Subhash & Bhaskar, Russian Journal of Organic Chemistry.

Antitubercular Activities

Başoğlu et al. (2012) synthesized linezolid-like molecules and evaluated their antimicrobial activities, discovering good antitubercular activities. This research contributes to the ongoing efforts to find effective treatments for tuberculosis Başoğlu et al., Turkish Journal of Chemistry.

Dielectric and Thermodynamic Studies

Parthipan and Thenappan (2008) studied the interaction between anisole with morpholine and aniline, focusing on dielectric and thermodynamic behaviors. Their work helps to understand molecular interactions and could inform the design of novel materials with specific dielectric properties Parthipan & Thenappan, Journal of Molecular Liquids.

Safety and Hazards

The safety data sheet for 2-(Morpholin-4-ylsulfonyl)aniline suggests that it should not be released into the environment. In case of accidental release, it is recommended to sweep up or vacuum up spillage and collect in a suitable container for disposal .

Mechanism of Action

Target of Action

The primary target of 2-(Morpholin-4-ylsulfonyl)aniline is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, like 2-(Morpholin-4-ylsulfonyl)aniline, exhibit antimicrobial and antitumor activities .

Mode of Action

2-(Morpholin-4-ylsulfonyl)aniline interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth, which is particularly effective against rapidly dividing cells, such as cancer cells and bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Morpholin-4-ylsulfonyl)aniline is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. The downstream effects of this disruption include the inhibition of DNA, RNA, and protein synthesis, which can lead to cell death .

Result of Action

The inhibition of DHFR by 2-(Morpholin-4-ylsulfonyl)aniline leads to significant activity against certain types of cancer cells, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This is due to the disruption of DNA synthesis and cell growth, leading to cell death . Some of these synthesized compounds also exhibit antibacterial and antifungal activities .

properties

IUPAC Name

2-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPZGLWVUUJJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360618
Record name 2-(morpholin-4-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylsulfonyl)aniline

CAS RN

208643-03-2
Record name 2-(morpholin-4-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(morpholinylsulfonyl)-2-nitrobenzene (5.18 g, 19 mmol); as prepared in the preceding step, and 10% palladium on carbon (520 mg) in ethanol (80 mL) and tetrahydrofuran (80 mL) was stirred under hydrogen (balloon) for 5 h. The catalyst was removed by filtration through Celite. The filtrate was concentrated to give the title compound as a yellow solid (4.50 g, 98%) which was directly used for the next step without further purification.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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